Cas no 2138034-06-5 (2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid)
![2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2138034-06-5x500.png)
2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(cyclopropylmethyl)amino]quinazoline-6-carboxylic acid
- 2138034-06-5
- EN300-1162381
- 2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid
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- Inchi: 1S/C13H13N3O2/c17-12(18)9-3-4-11-10(5-9)7-15-13(16-11)14-6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H,17,18)(H,14,15,16)
- InChI Key: ZKHYHJPMSOLXAK-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)C=NC(=N2)NCC1CC1)=O
Computed Properties
- Exact Mass: 243.100776666g/mol
- Monoisotopic Mass: 243.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 319
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.1Ų
- XLogP3: 2.1
2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162381-1.0g |
2-[(cyclopropylmethyl)amino]quinazoline-6-carboxylic acid |
2138034-06-5 | 1g |
$0.0 | 2023-06-08 |
2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid Related Literature
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Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
Additional information on 2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid
2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic Acid: A Comprehensive Overview
The compound 2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid (CAS No. 2138034-06-5) is a fascinating molecule with significant potential in the field of medicinal chemistry. This compound belongs to the quinazoline family, which has been extensively studied for its diverse biological activities. The quinazoline core is a heterocyclic aromatic system that serves as a scaffold for various pharmacophores, making it a valuable structure in drug discovery.
Recent studies have highlighted the importance of cyclopropylmethylamine substituents in modulating the pharmacokinetic and pharmacodynamic properties of quinazoline derivatives. The cyclopropylmethylamine group introduces steric hindrance and enhances lipophilicity, which are critical factors for improving drug bioavailability. This modification has been shown to significantly influence the compound's ability to interact with biological targets, such as kinases and other enzymes involved in disease pathways.
The carboxylic acid functionality at the 6-position of the quinazoline ring plays a crucial role in determining the compound's acidity and solubility. This group can undergo various chemical modifications, such as esterification or amidation, to tailor the compound's properties for specific therapeutic applications. For instance, converting the carboxylic acid into an ester can improve its absorption profile, while retaining its biological activity.
One of the most promising applications of 2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid lies in its potential as an anticancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves inhibition of key enzymes such as cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
Moreover, this compound has shown potent anti-inflammatory and antiviral activities, making it a versatile candidate for treating a wide range of diseases. For example, its ability to inhibit viral replication has been explored in the context of emerging viral pathogens, such as Zika virus and coronaviruses. These findings underscore the importance of further research into its therapeutic potential.
The synthesis of 2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the quinazoline ring through condensation reactions, followed by substitution at specific positions to introduce functional groups. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic asymmetric synthesis, has enabled researchers to optimize the synthesis process for scalability and efficiency.
In terms of structural modifications, recent advancements have focused on exploring analogs with diverse substituents to enhance bioactivity and reduce toxicity. For instance, substituting the cyclopropylmethylamine group with other alkylamines or heterocyclic groups has led to compounds with improved pharmacokinetic profiles. These modifications have also provided insights into the structure-activity relationships (SARs) governing the biological properties of this class of compounds.
Another area of active research is the investigation of 2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid as a lead compound for developing targeted therapies. By leveraging computational chemistry tools and molecular modeling techniques, researchers have been able to predict binding affinities to specific protein targets and design optimized molecules with enhanced selectivity.
In conclusion, 2-[(Cyclopropylmethyl)amino]quinazoline-6-carboxylic acid represents a compelling example of how structural modifications can enhance the therapeutic potential of heterocyclic compounds. With its versatile chemical structure and promising biological activities, this compound holds great promise for advancing drug discovery efforts in oncology, virology, and inflammation-related diseases.
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